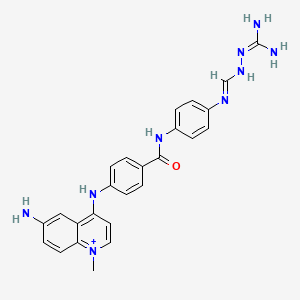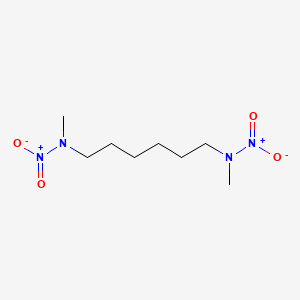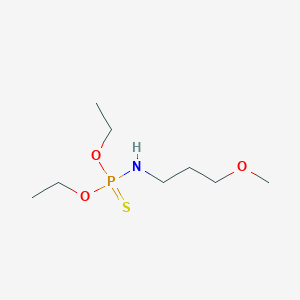
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate is an organophosphorus compound with the molecular formula C8H20NO3PS. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphoramidothioate group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o,o-Diethyl(3-methoxypropyl)phosphoramidothioate typically involves the reaction of diethyl phosphorochloridothioate with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(C2H5O)2P(S)Cl+NH2CH2CH2OCH3→(C2H5O)2P(S)NHCH2CH2OCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced equipment and techniques to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidates.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphoramidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidates, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of o,o-Diethyl(3-methoxypropyl)phosphoramidothioate involves the inhibition of specific enzymes, particularly those involved in the nervous system. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- o,o-Dimethyl phosphoramidothioate
- o,o-Diethyl phosphoramidate
- o,o-Diethyl phosphorothioate
Uniqueness
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a variety of reactions, making it a valuable reagent and research subject.
Eigenschaften
CAS-Nummer |
35812-34-1 |
|---|---|
Molekularformel |
C8H20NO3PS |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
N-diethoxyphosphinothioyl-3-methoxypropan-1-amine |
InChI |
InChI=1S/C8H20NO3PS/c1-4-11-13(14,12-5-2)9-7-6-8-10-3/h4-8H2,1-3H3,(H,9,14) |
InChI-Schlüssel |
UQKOGSCUJDJDSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(NCCCOC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
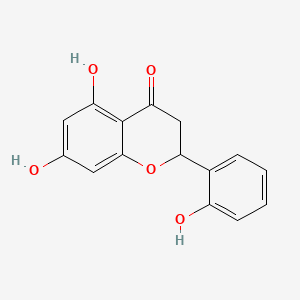


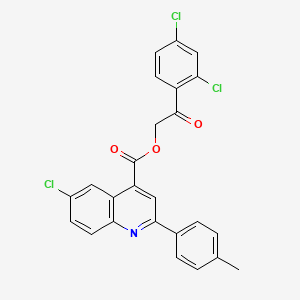
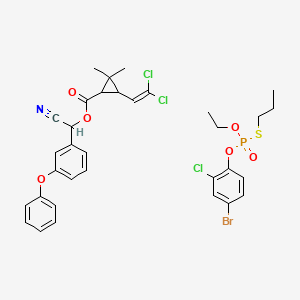

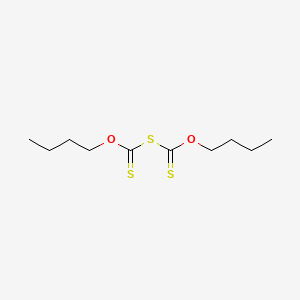
![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)

